Tert-butyl 4-(bromomethyl)-3-methoxybenzoate
Overview
Description
Tert-butyl 4-(bromomethyl)-3-methoxybenzoate is an organic compound with the molecular formula C12H15BrO2. It is a derivative of benzoic acid, featuring a tert-butyl ester group, a bromomethyl substituent, and a methoxy group on the benzene ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(bromomethyl)-3-methoxybenzoate typically involves the bromination of a suitable precursor. One common method is the bromination of tert-butyl 4-methyl-3-methoxybenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(bromomethyl)-3-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
Tert-butyl 4-(bromomethyl)-3-methoxybenzoate is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive compounds.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(bromomethyl)-3-methoxybenzoate depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the methoxy group is converted to more oxidized forms, altering the compound’s reactivity and properties.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-methyl-3-methoxybenzoate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Tert-butyl 4-(chloromethyl)-3-methoxybenzoate: Similar structure but with a chloromethyl group instead of bromomethyl, leading to different reactivity and reaction conditions.
Tert-butyl 4-(hydroxymethyl)-3-methoxybenzoate: Contains a hydroxymethyl group, making it more suitable for oxidation reactions.
Uniqueness
Tert-butyl 4-(bromomethyl)-3-methoxybenzoate is unique due to the presence of the bromomethyl group, which provides a versatile site for nucleophilic substitution reactions
Properties
IUPAC Name |
tert-butyl 4-(bromomethyl)-3-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO3/c1-13(2,3)17-12(15)9-5-6-10(8-14)11(7-9)16-4/h5-7H,8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXGMHSHXOJDAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)CBr)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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